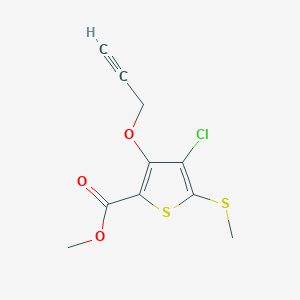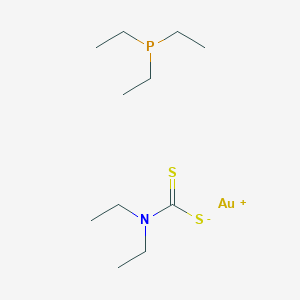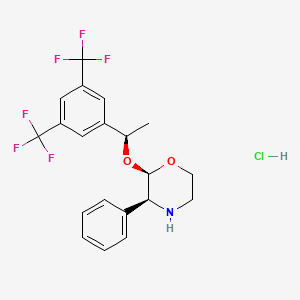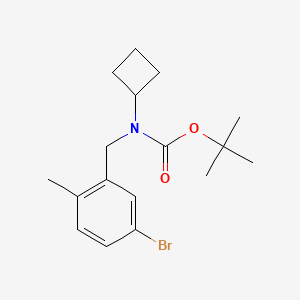
1-(3-Methoxyphenyl)but-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)but-3-en-1-amine is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenyl amine chain.
Métodos De Preparación
The synthesis of 1-(3-Methoxyphenyl)but-3-en-1-amine can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a boronic acid derivative with an aryl halide to form the desired product.
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-(3-Methoxyphenyl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)but-3-en-1-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)but-3-en-1-amine can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)ethylamine: This compound has a similar structure but lacks the butenyl chain.
1-(3-Methoxyphenyl)propylamine: This compound has a propyl chain instead of a butenyl chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H15NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h3-4,6-8,11H,1,5,12H2,2H3 |
Clave InChI |
BDPQAEAMVDJIIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(CC=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)









![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)



